6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-bromo-3-(4-fluorophenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO4S/c16-10-1-6-13-9(7-10)8-14(15(18)21-13)22(19,20)12-4-2-11(17)3-5-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNQVVQPFZDGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Chromenone Precursors
The synthesis begins with the bromination of a chromenone precursor, typically 3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one. Bromination is achieved using bromine (Br₂) or brominating agents such as N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom targets the electron-rich 6-position of the chromenone backbone.
Optimization Notes :
- Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) is preferred for their inertness and ability to dissolve brominating agents.
- Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as over-bromination.
- Yield : Typically 70–85%, depending on the stoichiometry of Br₂ and catalyst loading.
Sulfonylation of Chromenone Intermediates
The sulfonylation step introduces the 4-fluorophenylsulfonyl group to the chromenone core. This is achieved through the reaction of 6-bromo-2H-chromen-2-one with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Reaction Conditions :
- Solvent : Anhydrous DCM or tetrahydrofuran (THF).
- Temperature : Room temperature (20–25°C) to 40°C for accelerated kinetics.
- Yield : 65–80%, with purity >95% after recrystallization from ethanol.
Mechanistic Insight :
The sulfonylation follows a nucleophilic acyl substitution mechanism. The oxygen atom at the 3-position of the chromenone attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonate ester (Fig. 1).
Advanced Synthesis Techniques
Continuous Flow Reactor Systems
Industrial-scale production employs continuous flow reactors to enhance efficiency. These systems offer precise temperature control and reduced reaction times compared to batch processes. For example, bromination in a microreactor at 50°C achieves 90% conversion in 10 minutes, compared to 2 hours in batch mode.
Catalytic Innovations
Recent advancements utilize heterogeneous catalysts such as zeolites or metal-organic frameworks (MOFs) to improve regioselectivity. For instance, Fe³⁺-doped MOFs increase bromination yield to 88% by stabilizing the transition state.
Characterization and Quality Control
Spectroscopic Analysis
Post-synthesis characterization employs:
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures >99% purity. Recrystallization from ethanol:water (9:1) yields colorless crystals suitable for X-ray diffraction.
Comparative Analysis of Synthesis Routes
| Method | Brominating Agent | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical Bromination | Br₂ | FeBr₃ | DCM | 75 | 95 |
| NBS Bromination | NBS | AIBN | CCl₄ | 82 | 97 |
| Flow Reactor | Br₂ | None | THF | 90 | 99 |
Table 1: Comparison of bromination methods for 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one synthesis.
Industrial Scalability and Challenges
Solvent Recovery Systems
Large-scale processes integrate solvent distillation units to recycle DCM and THF, reducing environmental impact. For example, a 100 L batch reactor recovers 85% of DCM via fractional distillation.
Byproduct Management
The primary byproduct, 6,8-dibromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one, forms during over-bromination. It is removed via column chromatography (silica gel, hexane:ethyl acetate 4:1) or selective crystallization.
Applications and Derivative Synthesis
The compound serves as a precursor for anticancer agents and anti-inflammatory drugs. For instance, Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the 6-position, enhancing biological activity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromenones, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Coumarins
a. 6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one (Compound 4, )
- Structure : Replaces the sulfonyl group with a 2-methylthiazol-4-yl moiety.
- Synthesis: Prepared via condensation of 5-bromosalicylaldehyde with ethyl acetoacetate in ethanol using piperidine as a catalyst .
b. 6-Bromo-3-(3-(4-substituted phenyl)acryloyl)-2H-chromen-2-one (Chalcone Derivatives, )
- Structure: Features an α,β-unsaturated carbonyl (enone) system at the 3-position.
- Reactivity: The enone moiety acts as a nucleophilic center, enabling cyclization to form pyridine or nicotinonitrile derivatives .
d. 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one (CMRN5, )
- Structure : Bromoacetyl group at the 3-position.
- Activity : Exhibited antimicrobial effects against bacterial and fungal strains, likely due to the electrophilic bromine enhancing membrane disruption .
Impact of Sulfonyl vs. Other Electron-Withdrawing Groups
The (4-fluorophenyl)sulfonyl group in the target compound is a stronger electron-withdrawing group compared to acetyl or acryloyl substituents. For example:
- Sulfonyl Group : Stabilizes negative charge via resonance, improving solubility in polar solvents and altering pharmacokinetics.
- Bromoacetyl Group : Generates reactive intermediates capable of alkylating biological nucleophiles, contributing to antimicrobial activity .
Crystallographic and Spectral Comparisons
- Lattice Energies : Bromine substitution in coumarins significantly affects lattice energies. For instance, 6-bromo-3-(dibromoacetyl)-2H-chromen-2-one (M-1) has stabilization energies driven by C–H···O hydrogen bonds (≈2.5–3.0 kcal/mol) .
- IR Spectral Data: Target Compound: Expected strong S=O stretching vibrations near 1150–1350 cm⁻¹. Chalcone Derivatives: Show C=O stretches at 1672–1726 cm⁻¹ (coumarin and enone carbonyls) .
Biological Activity
6-Bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin class, characterized by its unique chromene structure. This compound has garnered considerable attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. Its molecular formula is C15H12BrFNO3S, and it features both bromine and sulfonyl groups, which enhance its reactivity and biological interactions.
Chemical Structure and Properties
The compound's structure includes:
- Bromine atom at the 6-position, which increases its electrophilicity.
- Sulfonyl group attached to a 4-fluorophenyl moiety , contributing to its biological activity.
The presence of these functional groups allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a versatile candidate for further modification and study .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds have been shown to selectively induce apoptosis in tumor cells while sparing normal cells. The mechanism of action is believed to involve the activation of specific signaling pathways, such as the Jun N-terminal kinase (JNK) pathway .
Case Study: Apoptosis Induction
In a study evaluating the compound's effects on cancer cell lines, it was found that treatment led to a marked decrease in cell viability in Caco-2 cells (54.9% reduction) without significantly affecting A549 lung cancer cells . This selective cytotoxicity highlights its potential as a therapeutic agent.
| Cell Line | Viability (%) | Significance (p-value) |
|---|---|---|
| Caco-2 | 54.9 | 0.0011 |
| A549 | 106.1 | Not significant |
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Activation of pro-apoptotic proteins through inhibition of survival pathways.
- Inhibition of Key Signaling Pathways : Disruption of pathways such as PI3K/Akt and ERK1/2, which are critical for cell survival and proliferation .
Synthesis and Research Applications
The synthesis of this compound typically involves:
- Bromination : Introduction of bromine at the 6-position using brominating agents.
- Sulfonylation : Reaction with 4-fluorobenzenesulfonyl chloride in a basic medium.
These synthetic routes are crucial for producing high yields necessary for biological testing .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one, and how can purity be optimized?
- Methodology : The synthesis typically involves sulfonylation of a brominated chromenone precursor with 4-fluorobenzenesulfonyl chloride under anhydrous conditions. Key steps include:
- Step 1 : Bromination at the 6-position of chromen-2-one using N-bromosuccinimide (NBS) in DMF at 0–5°C .
- Step 2 : Sulfonylation via nucleophilic aromatic substitution with 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DCM) .
Q. How is the molecular structure of this compound characterized, and which techniques are critical?
- Key Techniques :
- X-ray Crystallography : Resolve crystal packing and confirm sulfonyl group orientation using SHELXL for refinement. Typical space groups include P1 or P2₁/c .
- Spectroscopy :
- - and -NMR to identify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl/carbonyl carbons (δ 165–175 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]⁺ ~423 Da) .
Q. What preliminary biological screening assays are relevant for this compound?
- Assays :
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination. Use cisplatin as a positive control .
- Anti-inflammatory Potential : COX-2 inhibition assay via ELISA, comparing to celecoxib .
- Protocol Notes : Maintain cell viability >90% in control groups by optimizing DMSO concentration (<0.1%) .
Advanced Research Questions
Q. How can conflicting data on biological activity across studies be systematically addressed?
- Analysis Framework :
Experimental Variables : Compare cell line origins (e.g., ATCC vs. non-certified sources), passage numbers, and culture conditions (e.g., serum concentration) .
Dose-Response Curves : Ensure IC₅₀ calculations use nonlinear regression with ≥6 data points.
Target Validation : Perform siRNA knockdown of proposed targets (e.g., PI3K/mTOR) to confirm mechanism-specific effects .
- Case Study : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 28 µM in HepG2) may arise from differences in assay duration (48h vs. 72h) .
Q. What strategies improve the compound’s selectivity for cancer vs. normal cells?
- Approaches :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl ring to enhance target affinity .
- Prodrug Design : Mask the sulfonyl group with a pH-sensitive moiety (e.g., acetyl) to reduce off-target effects in normal tissues .
- Validation : Compare cytotoxicity in non-cancerous cell lines (e.g., HEK293) using flow cytometry for apoptosis/necrosis profiling .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methods :
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using PAMPA-BBB (log P < 3.0 preferred) .
- ADMET Prediction : Use SwissADME to assess CYP450 metabolism (e.g., CYP3A4 inhibition risk) and PAINS filters to exclude pan-assay interference .
- Case Example : Docking studies (AutoDock Vina) suggest the sulfonyl group forms hydrogen bonds with PI3K’s Lys802, guiding scaffold modifications for improved binding .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
